3,4-Dichloromethylphenidate is a potent stimulant classified as a novel psychoactive substance and an analogue of methylphenidate, commonly known as Ritalin. This compound has gained attention due to its structural modifications that enhance its pharmacological effects. It acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor, exhibiting a long duration of action. The compound has been identified in various contexts, including forensic science, where it is analyzed in seized materials for its potential misuse as a designer drug .
The compound is synthesized in laboratories and has been associated with various online sales platforms as a designer drug. Analytical methods such as gas chromatography-mass spectrometry and liquid chromatography-quadrupole time-of-flight mass spectrometry are commonly employed to identify and characterize this substance in forensic samples .
The synthesis of 3,4-Dichloromethylphenidate involves several key steps that modify the methylphenidate structure. The process typically includes:
Technical details indicate that the synthesis can be performed under controlled laboratory conditions to ensure purity and yield, with common solvents including dichloromethane and ethanol used during various stages of the reaction .
The molecular structure of 3,4-Dichloromethylphenidate can be described using its IUPAC name: methyl 2-(3,4-dichlorophenyl)-2-(2-piperidyl)acetate.
Nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
3,4-Dichloromethylphenidate undergoes various chemical reactions typical of phenidates:
These reactions highlight the stability of the compound under certain conditions while also indicating potential pathways for degradation .
The mechanism by which 3,4-Dichloromethylphenidate exerts its effects involves:
Data from pharmacological studies suggest that this compound exhibits a higher affinity for dopamine and norepinephrine transporters than traditional methylphenidate, contributing to its increased potency .
Analytical techniques such as infrared spectroscopy and nuclear magnetic resonance provide insights into these properties, confirming the identity and quality of synthesized samples .
3,4-Dichloromethylphenidate has several scientific uses:
The compound's unique profile makes it an interesting subject for further investigation within both academic and clinical settings .
3,4-Dichloromethylphenidate (commonly abbreviated as 3,4-CTMP or 3,4-DCMP) emerged as a designer drug in the early 2010s, first detected in European drug surveillance programs. By 2013, it was identified in samples from London dance clubs and internet purchases, marking its entry into recreational markets [1] [5]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) flagged it as a new psychoactive substance (NPS) due to its structural similarity to methylphenidate (Ritalin®) and association with fatalities [1]. In the UK, it appeared in "amnesty bin" seizures by 2013 and was linked to products sold as "legal highs" [5]. By 2015, the UK implemented a Temporary Class Drug Order to control its distribution, followed by similar bans in China (2015) and Sweden (2014) [4] [5]. Its prevalence remains niche compared to synthetic cannabinoids or cathinones, but its high potency and online availability contribute to persistent use clusters [1] [3].
Table 1: Global Regulatory Timeline for 3,4-CTMP
Year | Region/Country | Action | Rationale |
---|---|---|---|
2014 | Sweden | Classified as hazardous substance | High abuse potential and unknown toxicity profile |
2015 | United Kingdom | Issued Temporary Class Drug Order | Appearance in recreational markets and association with health risks |
2015 | China | Listed under controlled substance regulations | Prevention of unapproved designer drug distribution |
3,4-CTMP is a halogenated derivative of methylphenidate, where chlorine atoms replace hydrogen atoms at the 3- and 4-positions of methylphenidate’s phenyl ring. This modification significantly alters its pharmacological profile:
Table 2: Pharmacological Comparison of Select Phenidate Derivatives
Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Primary Neurochemical Action |
---|---|---|---|---|
3,4-CTMP | 1.4 ± 0.1 | 1,600 ± 150 | 14 ± 6 | Potent DAT > NET inhibitor |
Methylphenidate (MPH) | 110 ± 9 | 65,000 ± 4,000 | 660 ± 50 | DAT/NET inhibitor |
Ethylphenidate (EPH) | ~500* | >10,000* | ~700* | Weak DAT inhibitor |
4-Fluoromethylphenidate | 90 ± 14 | 2,500 ± 420 | 4,200 ± 1,900 | Moderate DAT inhibitor |
Data synthesized from [1] [4] [5]; *Estimated from in vitro efflux studies [5].
The proliferation of 3,4-CTMP is inextricably linked to digital platforms:
Table 3: Online Dissemination Channels for 3,4-CTMP
Channel Type | Examples | Content/Function | Impact on Dissemination |
---|---|---|---|
Cryptomarkets | Silk Road, AlphaBay | Vendor listings for "legal highs" and "study aids" | Primary source for bulk purchases (2010–2015) |
User Fora | Bluelight, Reddit | Trip reports, dosage discussions, effect comparisons | Normalization of recreational use; harm reduction advocacy |
Clearnet Vendors | "Research Chemical" suppliers | Direct sales under legal disclaimers | Enabled easy access pre-legislation |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: